1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene is a chemical compound known for its unique structure and reactivity It features a diazo group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a phenylbutenyl chain and a methoxybenzene ring
Preparation Methods
The synthesis of 1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene typically involves the following steps:
Diazotization Reaction: The starting material, 3-methyl-2-phenylbut-2-en-1-amine, undergoes diazotization using nitrous acid (HNO2) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxybenzene under controlled conditions to yield the desired product.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene involves its diazo group, which can undergo various transformations under different conditions. The diazo group can act as a source of nitrogen, participate in cycloaddition reactions, or form reactive intermediates that interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1-(1-Diazo-3-methyl-2-phenylbut-2-en-1-yl)-4-methoxybenzene can be compared with other diazo compounds, such as:
Diazomethane: A simpler diazo compound used in organic synthesis.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation reactions.
Aryl Diazonium Salts: Compounds with a diazo group attached to an aromatic ring, used in azo coupling reactions.
Properties
CAS No. |
61147-77-1 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-(1-diazo-3-methyl-2-phenylbut-2-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C18H18N2O/c1-13(2)17(14-7-5-4-6-8-14)18(20-19)15-9-11-16(21-3)12-10-15/h4-12H,1-3H3 |
InChI Key |
UIXGCULMILSKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.